1,1'-Methylenebis(2,6-dichlorobenzene)
CAS No.: 84604-90-0
Cat. No.: VC16961231
Molecular Formula: C13H8Cl4
Molecular Weight: 306.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84604-90-0 |
|---|---|
| Molecular Formula | C13H8Cl4 |
| Molecular Weight | 306.0 g/mol |
| IUPAC Name | 1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene |
| Standard InChI | InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2 |
| Standard InChI Key | HUNVCZYKHPLUQB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features two 2,6-dichlorobenzene moieties connected via a methylene (–CH₂–) group. This configuration creates a sterically hindered environment, with chlorine atoms occupying the ortho positions relative to the bridging carbon. X-ray crystallographic studies of analogous compounds, such as 4,4′-methylenebis(3-chloro-2,6-diethylaniline), reveal twist angles between aromatic rings ranging from 54° to 68°, depending on substituent effects . Although no crystal structure exists for 1,1'-methylenebis(2,6-dichlorobenzene), molecular modeling suggests similar torsional strain due to chlorine's van der Waals radius (1.80 Å) .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.01462 g/mol | |
| Density | Estimated 1.45–1.55 g/cm³ | – |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Octanol-Water) | Estimated 5.2–5.8 | – |
The absence of experimental melting/boiling point data highlights gaps in current characterization efforts. Solubility predictions using the Hansen solubility parameters suggest limited water solubility (<0.1 mg/L at 25°C) but good solubility in chlorinated solvents like dichloromethane .
Synthesis and Production Pathways
Chlorobenzene-Based Routes
Industrial synthesis likely parallels methods for dichlorobenzene derivatives. A plausible pathway involves:
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Friedel-Crafts alkylation: Reaction of 2,6-dichlorobenzene with formaldehyde in the presence of Lewis acids (e.g., AlCl₃) at 80–120°C .
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Purification: Distillation or recrystallization to isolate the methylenebis product from mono- and tri-chlorinated byproducts.
This approach mirrors the production of 1,3-dichlorobenzene, where chlorobenzene undergoes catalytic chlorination with FeCl₃ at 40–60°C . Challenges include controlling regioselectivity and minimizing polychlorinated side products.
Alternative Methods
Small-scale laboratory synthesis could employ:
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Ullmann coupling: Copper-mediated coupling of 2,6-dichloroiodobenzene with methylene diiodide .
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Reductive coupling: Nickel-catalyzed dimerization of 2,6-dichlorobenzaldehyde followed by dehydration.
Yield optimization remains problematic, with typical outputs below 60% for multistep reactions . Industrial suppliers like Hu Bei Jiutian Bio-medical Technology Co., Ltd. list the compound but provide no details on production scales or purity .
Recent Research Developments
Crystallographic Studies (2025)
A 2025 single-crystal X-ray analysis of 4,4′-methylenebis(3-chloro-2,6-diethylaniline) revealed:
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Hydrogen bonding networks: N–H⋯N interactions (2.89 Å) stabilize crystal packing .
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Conformational flexibility: Twist angles vary by 8–12° depending on substituents .
These findings suggest that 1,1'-methylenebis(2,6-dichlorobenzene) may exhibit tunable solid-state properties through crystal engineering.
Computational Modeling
Density functional theory (DFT) calculations on model systems predict:
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